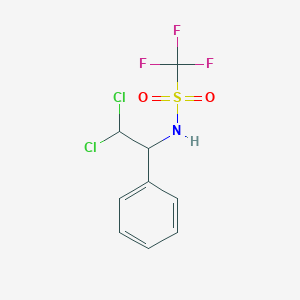
N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide is a synthetic organic compound characterized by the presence of dichloro, phenylethyl, and trifluoromethanesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide typically involves the nucleophilic dichloromethylation of aromatic N-tert-butylsulfinyl aldimines with (dichloromethyl)trimethylsilane at low reaction temperatures. The reaction mixture is slowly warmed to room temperature to yield the desired product . Additionally, the compound can be synthesized through the radical mono-dechlorination of α-(trichloromethyl)amines using Bu3SnH as the reductant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, are likely to be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichloro or trifluoromethanesulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the type of reaction and the reagents used.
Scientific Research Applications
N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s dichloro and trifluoromethanesulfonamide groups play a crucial role in its reactivity and interactions with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(2,2-dichloro-1-phenylethyl)benzamide: This compound shares the dichloro and phenylethyl groups but differs in the presence of a benzamide group instead of a trifluoromethanesulfonamide group.
α-(dichloromethyl)amines: These compounds have a similar dichloromethyl group and are used in various synthetic applications.
Uniqueness
N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C9H8Cl2F3NO2S |
|---|---|
Molecular Weight |
322.13 g/mol |
IUPAC Name |
N-(2,2-dichloro-1-phenylethyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C9H8Cl2F3NO2S/c10-8(11)7(6-4-2-1-3-5-6)15-18(16,17)9(12,13)14/h1-5,7-8,15H |
InChI Key |
KAECIWUNRQRUQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(Cl)Cl)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,4-dichlorophenyl)-11-(4-methylphenyl)-10-[(2E)-3-phenylprop-2-enoyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11507424.png)
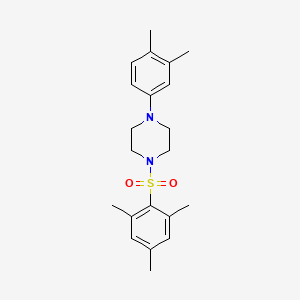
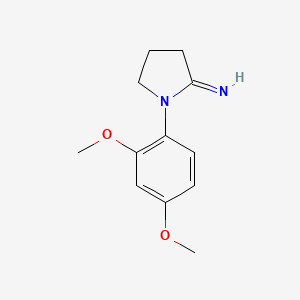
![2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[(E)-{[3-(morpholin-4-yl)propyl]imino}methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11507433.png)
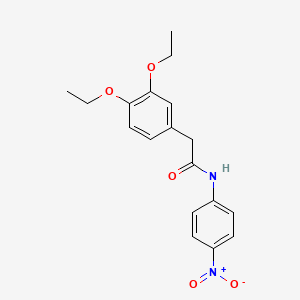
![2-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide](/img/structure/B11507446.png)

![(2Z)-2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxo-4-phenylbut-2-enoic acid](/img/structure/B11507450.png)
![2-({2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinolin-1-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11507458.png)
![Ethyl 4-{[(1-ethyl-3-{[(3-methoxyphenyl)carbonyl]amino}-5-oxo-2-thioxoimidazolidin-4-yl)acetyl]amino}benzoate](/img/structure/B11507468.png)
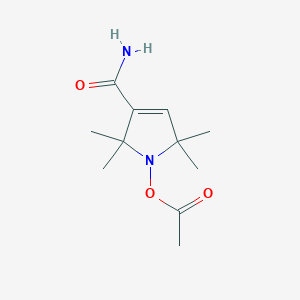
amino}-N-(4-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B11507486.png)
![1-benzyl-2-[(naphthalen-1-yloxy)methyl]-1H-benzimidazole](/img/structure/B11507492.png)
![N-[3-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B11507496.png)
